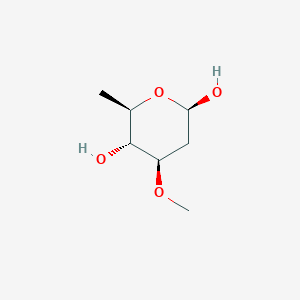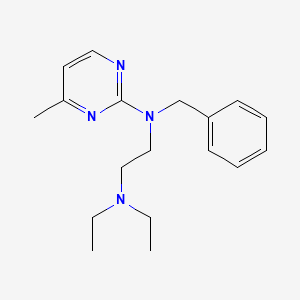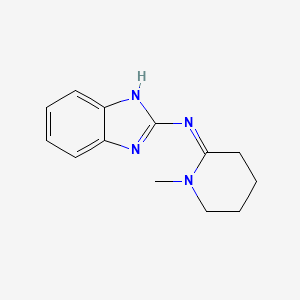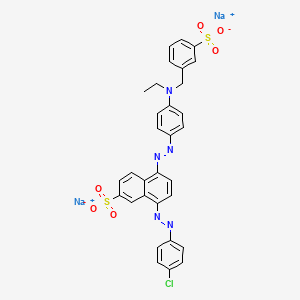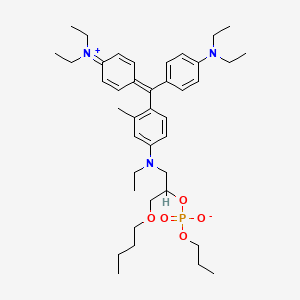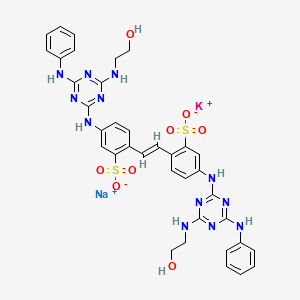
Potassium sodium 4,4'-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound. It is commonly used as an optical brightener in various industries, including textiles, detergents, and paper. This compound is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness and brightness in materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves multiple steps. The process typically starts with the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride under alkaline conditions to form an intermediate. This intermediate is then reacted with aniline and 2-hydroxyethylamine to produce the final compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through filtration and crystallization processes before being dried and packaged for use.
Chemical Reactions Analysis
Types of Reactions
Potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can lead to the formation of different substituted compounds.
Scientific Research Applications
Potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.
Biology: The compound is employed in biological staining techniques to enhance the visibility of cellular structures under a microscope.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and imaging.
Industry: It is widely used as an optical brightener in the textile, detergent, and paper industries to improve the appearance of products.
Mechanism of Action
The mechanism of action of potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This process, known as fluorescence, enhances the whiteness and brightness of materials treated with the compound. The molecular targets and pathways involved in this process include the interaction of the compound with the fibers or surfaces of the materials, leading to the emission of visible light.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(2-sulfostyryl)biphenyl: Another optical brightener used in similar applications.
4,4’-Bis(2-benzoxazolyl)stilbene: Known for its strong fluorescence and used in various industries.
2,5-Bis(benzoxazolyl)thiophene: Used as a brightening agent in textiles and papers.
Uniqueness
Potassium sodium 4,4’-bis((6-anilino-4-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to its specific chemical structure, which provides excellent brightening properties and stability under various conditions. Its ability to enhance the appearance of materials makes it a valuable compound in multiple industries.
Properties
CAS No. |
85187-70-8 |
|---|---|
Molecular Formula |
C36H34KN12NaO8S2 |
Molecular Weight |
889.0 g/mol |
IUPAC Name |
potassium;sodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H36N12O8S2.K.Na/c49-19-17-37-31-43-33(39-25-7-3-1-4-8-25)47-35(45-31)41-27-15-13-23(29(21-27)57(51,52)53)11-12-24-14-16-28(22-30(24)58(54,55)56)42-36-46-32(38-18-20-50)44-34(48-36)40-26-9-5-2-6-10-26;;/h1-16,21-22,49-50H,17-20H2,(H,51,52,53)(H,54,55,56)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+1/p-2/b12-11+;; |
InChI Key |
BMDXUVOQVCRLAN-YHPRVSEPSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


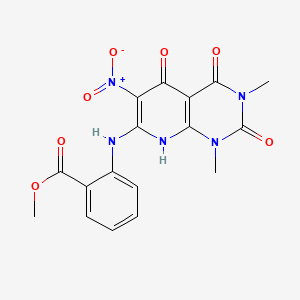
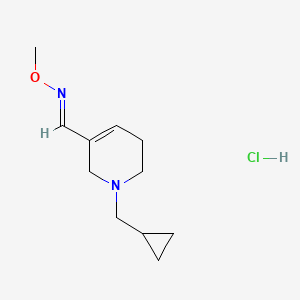
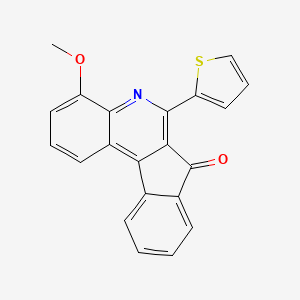
![3,27,28-trioxa-10,13,16,19,22-pentazatricyclo[22.2.1.15,8]octacosa-1(26),5,7,24-tetraene-9,23-dione](/img/structure/B12715737.png)



